molecular formula C8H6ClN B122390 4-Chlorobenzyl cyanide CAS No. 140-53-4

4-Chlorobenzyl cyanide

Cat. No.: B122390
CAS No.: 140-53-4
M. Wt: 151.59 g/mol
InChI Key: IVYMIRMKXZAHRV-UHFFFAOYSA-N
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Description

4-Chlorobenzyl cyanide (C$8$H$6$ClN), also known as (4-chlorophenyl)acetonitrile, is a halogenated aromatic nitrile with a molecular weight of 151.59 g/mol . Its boiling point is 267 °C, and it is sparingly soluble in water (0.3 g/L) but dissolves in organic solvents like acetone and ethanol . The compound features a nitrile (-CN) group attached to a benzyl moiety substituted with a chlorine atom at the para position. Its IR spectrum shows characteristic peaks for the nitrile group (2251 cm$^{-1}$) and C-Cl bond (487 cm$^{-1}$) .

This compound is a key intermediate in pharmaceuticals, such as chlorphenamine (antihistamine) and sibutramine (appetite suppressant) . It is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with cyanide ions under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl cyanide is typically synthesized through the reaction of 4-Chlorobenzyl chloride with sodium cyanide. The process involves heating 4-Chlorobenzyl chloride and benzyldodecyldimethylammonium bromide to 100°C, followed by the slow addition of an aqueous solution of sodium cyanide. The reaction is maintained at 100-104°C for 5 hours, with sodium cyanide being added over the first 3 hours and the temperature being maintained for an additional 2 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but is scaled up to accommodate larger production volumes. The crude product is typically purified through distillation under reduced pressure to achieve a high yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, potassium cyanide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid), basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Nucleophilic Substitution: Various substituted benzyl cyanides.

    Reduction: 4-Chlorobenzylamine.

    Hydrolysis: 4-Chlorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

4-Chlorobenzyl cyanide serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

  • Pharmaceuticals : It is used in the synthesis of drugs such as Baclofen, which is utilized for muscle spasticity treatment.
  • Agrochemicals : CBN is a precursor for the production of pyrethroid insecticides like fenvalerate and deltamethrin, which are effective against a wide range of pests .

Table 1: Comparison of CBN with Similar Compounds

CompoundStructureKey Applications
This compound (CBN)CBNPharmaceuticals, agrochemicals
Benzyl cyanideBenzyl CyanideOrganic synthesis
4-Chlorobenzyl bromideCB BromideOrganic synthesis
4-MethoxyphenylacetonitrileMethoxyOrganic synthesis

Biological Research

In biological research, this compound is recognized for its potential therapeutic applications:

  • Antifungal Activity : Derivatives of CBN have shown significant antifungal properties against Candida species by inhibiting hyphal formation and disrupting cell membrane integrity. This mechanism involves downregulating cellular phosphorylation through specific protein kinase inhibition.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Industrial Applications

In industry, CBN is used for:

  • Manufacturing Insecticides : It plays a role in the production process of insecticides that are crucial for agricultural practices.
  • Chemical Analysis : CBN is employed in biochemical analysis as a reagent for various analytical techniques.

Case Study 1: Synthesis of Pyrethroid Insecticides

A study focused on the use of this compound as an intermediate for synthesizing pyrethroid insecticides demonstrated its effectiveness in producing compounds with enhanced stability and pest control efficacy. The study highlighted the reaction pathways and conditions necessary for optimal yield.

Case Study 2: Antifungal Research

Research into the antifungal properties of CBN derivatives revealed that specific modifications to the base structure significantly increased efficacy against drug-resistant strains of Candida. This study provided insights into potential therapeutic strategies for combating fungal infections.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl cyanide involves its reactivity as a nitrile compound. The nitrile group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Benzyl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Reactivity
4-Chlorobenzyl Cyanide C$8$H$6$ClN 151.59 25–28 / 95* 267 Pharmaceutical synthesis ; forms α-benzoyl derivatives under ultrasound
4-Chlorobenzyl Chloride C$7$H$6$Cl$_2$ 161.03 27–29 223 Precursor for this compound ; used in Econazole (antifungal)
4-Chlorobenzyl Bromide C$7$H$6$BrCl 205.48 Not reported Not reported Lab reagent; hazardous (skin/eye irritant)
2-Chlorobenzyl Cyanide C$8$H$6$ClN 151.59 Not reported Not reported Positional isomer; impurity in sibutramine
Benzyl Cyanide C$8$H$7$N 117.15 -24 233 General nitrile intermediate; less reactive than halogenated analogs

Key Observations :

  • Halogen Impact : The chlorine atom in this compound enhances electrophilicity compared to unsubstituted benzyl cyanide, facilitating nucleophilic substitutions. Bromine analogs (e.g., 4-chlorobenzyl bromide) are more reactive but pose higher toxicity .
  • Positional Isomerism : 2-Chlorobenzyl cyanide (ortho-substituted) exhibits steric hindrance, reducing reactivity compared to the para-substituted analog .

Substituent Variants: Functional Group Modifications

Compound Substituent Reactivity/Properties
4-Aminobenzyl Cyanide -NH$_2$ Higher polarity; amine group enables conjugation (e.g., drug design)
4-Methylbenzyl Cyanide -CH$_3$ Electron-donating group reduces electrophilicity; lower yields in α-benzoyl formation (25–43%)
4-Methoxybenzyl Cyanide -OCH$_3$ Methoxy group enhances resonance but deactivates nitrile; moderate reactivity

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl) increase nitrile reactivity, while electron-donating groups (e.g., -CH$3$, -OCH$3$) reduce it.
  • This compound outperforms methyl and methoxy analogs in ultrasound-assisted α-benzoyl formation, achieving 25–43% yields .

Key Observations :

  • Higher LogP values in halogenated analogs (e.g., this compound: 2.41) indicate greater lipophilicity, influencing bioavailability in drug design .
  • Chlorinated derivatives require stringent handling due to toxicity and corrosivity .

Key Observations :

  • This compound is efficiently synthesized from 4-chlorobenzyl chloride, a cost-effective precursor .
  • Ultrasound significantly enhances reaction rates and yields in derivative synthesis compared to traditional heating .

Biological Activity

4-Chlorobenzyl cyanide (CAS Number: 140-53-4) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H6_6ClN
  • Molecular Weight : 151.59 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 266 °C
  • Melting Point : 25-28 °C

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, derivatives such as 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime have shown strong antifungal activity against Candida species. These compounds inhibit hyphal formation and disrupt membrane permeability, effectively targeting drug-resistant strains. The proposed mechanism involves downregulation of cellular phosphorylation due to inhibition of specific protein kinases, leading to cell necrosis in C. albicans .

Anti-inflammatory Effects

This compound and its derivatives have demonstrated anti-inflammatory properties in various experimental models. One study indicated that certain oxime derivatives exhibit significant anti-inflammatory activity by modulating cytokine production and reducing inflammatory markers in vitro . These findings suggest potential applications in treating inflammatory diseases.

Cytotoxicity and Toxicological Studies

The toxicity profile of this compound has been investigated due to its cyanide component. Acute exposure can lead to severe health effects, including respiratory distress and central nervous system depression. In a case study involving acute cyanide poisoning, symptoms included pulmonary edema and lactic acidosis, underscoring the compound's potential hazards . Chronic exposure has been linked to neurological effects, including peripheral neuropathy and thyroid dysfunction in occupational settings .

Case Study 1: Acute Cyanide Poisoning

A notable case involved a 21-year-old male who ingested potassium cyanide containing this compound. The clinical presentation was marked by rapid onset of symptoms, including pulmonary edema and metabolic acidosis. Supportive treatment was initiated promptly; however, the delayed identification of the poison complicated management .

Case Study 2: Occupational Exposure

In a cohort study of electroplaters exposed to airborne cyanide concentrations, over 50% exhibited thyroid enlargement and other neurological symptoms. This highlights the long-term health risks associated with chronic exposure to compounds like this compound .

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Protein Kinase Inhibition : Disruption of kinase activity leads to altered phosphorylation states in target cells.
  • Membrane Disruption : Compounds derived from this compound affect cell membrane integrity, enhancing permeability and promoting cell death.

Summary Table of Biological Activities

Activity TypeMechanismReferences
AntifungalInhibition of hyphal formation
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduction of necrosis via kinase inhibition

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 4-chlorobenzyl cyanide, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with cyanide ions under controlled conditions. A common method involves reacting 4-chlorobenzyl chloride with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 4–6 hours . Alternative routes include catalytic hydrogenation of this compound derivatives using Raney nickel under hydrogen pressure (1–3 atm) to achieve >85% yield . Key considerations:

  • Temperature control : Higher temperatures (>80°C) risk side reactions (e.g., hydrolysis to 4-chlorophenylacetic acid).
  • Solvent purity : Moisture in solvents reduces cyanide availability, lowering yield .
  • Safety : Use cyanide scavengers (e.g., FeSO₄) to neutralize waste .

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard characterization methods include:

  • GC-MS : To detect impurities (e.g., residual 4-chlorobenzyl chloride) using a DB-5 column and electron ionization .
  • NMR (¹H/¹³C) : Key peaks: δ 4.6 ppm (singlet, -CH₂CN), δ 7.3–7.5 ppm (aromatic protons) .
  • Melting point : Discrepancies in reported values (27–30°C) suggest batch-dependent purity; recrystallize from ethanol for consistency .
  • HPLC : Use a C18 column with UV detection at 254 nm to quantify purity (>98% for pharmaceutical intermediates) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposes above 150°C, releasing HCN gas .
  • Light sensitivity : Prolonged UV exposure causes nitrile group degradation; store in amber glass .
  • Moisture : Hydrolyzes to 4-chlorophenylacetic acid in aqueous environments (half-life: 72 hours at pH 7) .
  • Recommended storage : Dry, inert atmosphere (N₂/Ar) at 4°C .

Advanced Research Questions

Q. How can conflicting data on this compound’s physicochemical properties (e.g., melting point, LogP) be resolved?

Reported discrepancies (e.g., melting points ranging from 25–30°C ) arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) yield different crystalline forms .
  • Impurity profiles : Residual solvents (e.g., ethyl acetate) depress melting points; use DSC for precise measurement .
  • LogP variability : Experimental vs. computational (e.g., ChemAxon) values differ by ±0.3; validate via shake-flask method with octanol/water partitioning .

Q. What computational methods predict this compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : B3LYP/6-31G(d) models reveal electron-withdrawing effects of the -Cl group enhance electrophilicity at the benzylic carbon (partial charge: +0.42) .
  • Molecular docking : Predicts binding affinity with cytochrome P450 enzymes (e.g., CYP3A4), critical for toxicity studies .
  • Kinetic simulations : Transition state analysis using Gaussian 16 explains regioselectivity in multi-step syntheses (e.g., coupling with piperazine derivatives) .

Q. How can researchers address challenges in detecting trace this compound in environmental samples?

  • SPME-GC-MS : Use a polydimethylsiloxane (PDMS) fiber for headspace extraction, achieving a detection limit of 0.1 ppb in water .
  • LC-MS/MS : Employ electrospray ionization in negative mode (m/z 150 → 105 for quantification) .
  • Interference mitigation : Mask Cl⁻ ions with AgNO₃ to prevent false positives in cyanide-specific assays .

Q. What experimental strategies optimize this compound’s use as a pharmaceutical intermediate?

Case study: Synthesis of sibutramine hydrochloride:

  • Step 1 : React this compound with 1-(4-chlorophenyl)-1-cyclohexylpropan-2-amine under Mitsunobu conditions (DIAD, PPh₃) .
  • Step 2 : Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) to remove diastereomers .
  • Yield optimization : Replace traditional catalysts with Pd/C for hydrogenation (95% ee) .

Q. Data Contradiction Analysis

Q. Why do catalytic hydrogenation yields vary across studies (70–95%)?

  • Catalyst activity : Raney nickel deactivates faster than Pd/C due to sulfur poisoning .
  • Substrate purity : Trace moisture in this compound (>0.5%) inhibits hydrogenation .
  • Pressure effects : Higher H₂ pressure (3 atm vs. 1 atm) reduces reaction time but increases explosion risk .

Q. How to reconcile conflicting toxicity reports (e.g., LD50 in rodents)?

  • Route dependency : Oral LD50 (rat) = 320 mg/kg vs. dermal LD50 = >2000 mg/kg due to poor skin absorption .
  • Metabolite variability : CYP2D6 polymorphism in test models affects HCN release rates .

Properties

IUPAC Name

2-(4-chlorophenyl)acetonitrile
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InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
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InChI Key

IVYMIRMKXZAHRV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC#N)Cl
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Molecular Formula

C8H6ClN
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DSSTOX Substance ID

DTXSID8051708
Record name 4-Chlorophenylacetonitrile
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Molecular Weight

151.59 g/mol
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Physical Description

White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS]
Record name 4-Chlorobenzyl cyanide
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Vapor Pressure

0.01 [mmHg]
Record name 4-Chlorobenzyl cyanide
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CAS No.

140-53-4
Record name (4-Chlorophenyl)acetonitrile
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Synthesis routes and methods

Procedure details

196 g (4 mol) of sodium Cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride and 660 mL of water are initially introduced into a 2 l multineck apparatus with reflux condenser, internal thermometer and dropping funnel, and the mixture is heated to 90° C. At the same temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride are added dropwise in 1 h, and the mixture is then stirred for 2 h. After having been cooled to about 35° C., the organic phase is separated off, washed with water and fractionated over a short column. 552 g of 4-chlorobenzyl cyanide (91% of theory) are obtained.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
[Compound]
Name
molten
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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